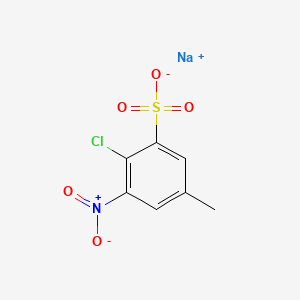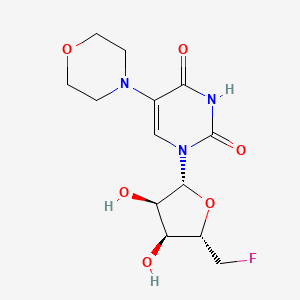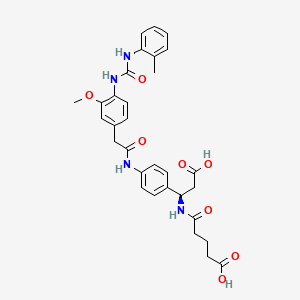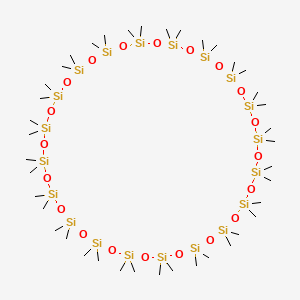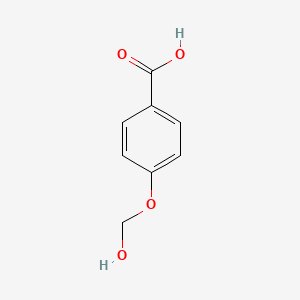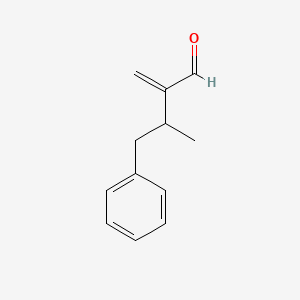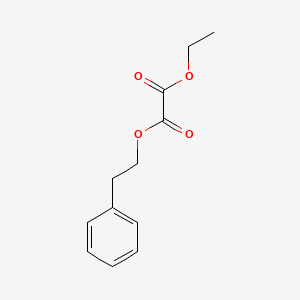
5-Chloro-2-phenyl-N-(4-phenyl-2-thiazolyl)-1H-indol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-phenyl-N-(4-phenyl-2-thiazolyl)-1H-indol-3-amine is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-phenyl-N-(4-phenyl-2-thiazolyl)-1H-indol-3-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting from a suitable precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.
Introduction of the Chlorine Atom: Chlorination can be achieved using reagents like thionyl chloride or N-chlorosuccinimide.
Formation of the Thiazole Ring: The thiazole ring can be introduced through cyclization reactions involving appropriate thioamide and α-haloketone precursors.
Coupling Reactions: The final step involves coupling the indole and thiazole moieties under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole nitrogen or the phenyl rings.
Reduction: Reduction reactions might target the nitro groups if present or other reducible functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic agent for diseases like cancer or infections.
Industry: Used in the synthesis of dyes, pigments, or other industrial chemicals.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or DNA. The molecular targets might include kinases, G-protein coupled receptors, or transcription factors, leading to modulation of cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-phenyl-1H-indole: Lacks the thiazole ring.
2-Phenyl-N-(4-phenyl-2-thiazolyl)-1H-indol-3-amine: Lacks the chlorine atom.
5-Chloro-2-phenyl-1H-indol-3-amine: Lacks the thiazole ring and phenyl substitution.
Uniqueness
The presence of both the thiazole ring and the chlorine atom in 5-Chloro-2-phenyl-N-(4-phenyl-2-thiazolyl)-1H-indol-3-amine might confer unique biological activities or chemical reactivity compared to its analogs.
Propiedades
Número CAS |
126193-51-9 |
|---|---|
Fórmula molecular |
C23H16ClN3S |
Peso molecular |
401.9 g/mol |
Nombre IUPAC |
N-(5-chloro-2-phenyl-1H-indol-3-yl)-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C23H16ClN3S/c24-17-11-12-19-18(13-17)22(21(25-19)16-9-5-2-6-10-16)27-23-26-20(14-28-23)15-7-3-1-4-8-15/h1-14,25H,(H,26,27) |
Clave InChI |
COBGUYSCSKCWNL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CSC(=N2)NC3=C(NC4=C3C=C(C=C4)Cl)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


